[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
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Overview
Description
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone is a complex organic compound that features a unique combination of benzimidazole, azetidine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Azetidine Ring Formation: The azetidine ring is introduced through a cyclization reaction involving appropriate precursors such as azetidinone derivatives.
Thiazole Ring Formation: The thiazole ring is synthesized by the reaction of α-haloketones with thiourea.
Coupling Reactions: The final step involves coupling the benzimidazole, azetidine, and thiazole moieties under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF (dimethylformamide), while electrophilic substitution may involve reagents like bromine in chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer agent, particularly in inhibiting tubulin polymerization .
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound also features an azetidine ring and has been studied for its antiproliferative activity.
2-(Thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole: This compound contains both benzimidazole and thiazole moieties and has shown antibacterial and antifungal activities.
Uniqueness
What sets [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone apart is its unique combination of three distinct heterocyclic rings, which confer a broad range of biological activities and make it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(14-9-23-10-18-14)20-7-12(8-20)21-15-4-2-1-3-13(15)19-16(21)11-5-6-11/h1-4,9-12H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACFYZPYRVDBON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)C5=CSC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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